5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)
Descripción
X-ray Crystallographic Characterization of the Tricyclic Core
The tricyclic dibenzazepine system exhibits distinctive structural features that have been extensively characterized through crystallographic analysis of related compounds. The seven-membered azepine ring adopts a characteristic boat conformation, which represents the most stable configuration for this ring system. Crystallographic studies of 5-(Prop-2-yn-yl)-5H-dibenzo[b,f]azepine reveal that the dihedral angles between the benzene rings range from 46.95 degrees to 52.21 degrees, indicating significant non-planarity of the tricyclic framework.
The geometric parameters sensitive to substitution patterns have been systematically analyzed through Cambridge Structural Database exploration. The distance of carbon atoms in the central ring (not included in aromatic rings) to the plane defined by carbon atoms common to both the central ring and aromatic side rings serves as a critical parameter for characterizing conformational variations. For 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives, this distance exhibits considerable variation ranging from 0.000 to 1.008 Angstroms, with mean values of approximately 0.532 to 0.611 Angstroms depending on the specific atom position.
| Structural Parameter | Minimum (Å) | Maximum (Å) | Mean (Å) | Standard Deviation (Å) |
|---|---|---|---|---|
| C10 Distance to Plane | 0.000 | 0.873 | 0.532 | 0.184 |
| C11 Distance to Plane | 0.015 | 0.980 | 0.554 | 0.320 |
| N Distance to Plane | 0.015 | 1.008 | 0.611 | 0.316 |
| C10-C11 Bond Length | 1.332 | 1.606 | 1.519 | 0.038 |
The crystal structure analysis of chlorimipramine hydrochloride, a structurally related compound, demonstrates that the dihedral angle between aromatic ring mean planes is 123 degrees, with the tricyclic moiety exhibiting twist and skew values of 17.6 degrees and 0.66 Angstroms respectively. These parameters provide crucial reference points for understanding the conformational flexibility inherent in the dibenzazepine framework.
The nitrogen atom in the seven-membered ring typically exhibits trigonal planar geometry, with the summation of three bond angles around nitrogen equaling 360.0 degrees. The deviations of atoms from their mean plane are typically small, with values ranging from 0.006 to 0.014 Angstroms, indicating minimal distortion from planarity in the immediate vicinity of the nitrogen center.
Vibrational Spectroscopic Analysis of Deuterated Methyl Groups
The vibrational spectroscopic properties of deuterated methyl groups in 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3) provide distinctive fingerprint characteristics that enable precise structural identification. Deuteration of methyl groups results in characteristic frequency shifts due to the mass effect on vibrational modes. The carbon-deuterium stretching frequencies typically appear in the 2100-2300 wavenumber region, significantly lower than the corresponding carbon-hydrogen stretches.
Infrared spectroscopic analysis of methyl-d3 compounds reveals that the asymmetric and symmetric stretching modes of the CD3 group exhibit well-defined patterns. For methyl-d3 nitrite, which serves as a model deuterated methyl system, the CD stretching fundamentals appear at frequencies ranging from 2231 to 2281 wavenumbers. The deuterated methyl bending modes typically occur in the 1000-1200 wavenumber region, providing complementary information to the stretching modes.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| νₛ(CD₃) | 2231-2247 | Symmetric CD₃ stretch |
| νₐₛ(CD₃) | 2256-2281 | Asymmetric CD₃ stretch |
| δ(CD₃) | 1089-1115 | CD₃ bending |
| ρ(CD₃) | 1181-1185 | CD₃ rocking |
The vibrational relaxation dynamics of deuterated methyl groups exhibit distinctive characteristics compared to their protonated analogs. Molecular dynamics simulations demonstrate that the decay of vibrational energy from excited CD₃ stretching modes follows a triple exponential function, with time constants of 0.07 picoseconds, 0.92 picoseconds, and 10.6 picoseconds for the three distinct relaxation stages. The first stage corresponds to coherent energy transfer from parent stretching modes to methyl bending modes, while subsequent stages involve intramolecular vibrational redistribution and intermolecular energy transfer to the surrounding medium.
The isotope effect manifests in both frequency shifts and changes in vibrational coupling patterns. The reduced frequency of CD₃ modes compared to CH₃ modes results from the √(mass ratio) relationship, yielding a frequency ratio of approximately 0.73 for deuterated versus protonated methyl groups. This systematic shift enables unambiguous identification of deuterated positions through comparative spectroscopic analysis.
Comparative Nuclear Magnetic Resonance Studies of Protonated vs. Deuterated Derivatives
Nuclear magnetic resonance spectroscopy provides the most definitive method for characterizing the deuteration pattern in 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3). The replacement of three hydrogen atoms with deuterium in the terminal methyl group results in characteristic changes in both proton and carbon-13 nuclear magnetic resonance spectra. The deuterium isotope effect on carbon-13 chemical shifts is particularly diagnostic, typically producing upfield shifts of 0.1-0.3 parts per million for carbons directly bonded to deuterium.
In deuterated NMR solvents such as chloroform-d, acetone-d6, and dimethyl sulfoxide-d6, the chemical shift differences between protonated and deuterated methyl groups become readily apparent. The carbon bearing the CD₃ group exhibits a characteristic upfield shift compared to the corresponding CH₃ carbon, while neighboring carbons may show smaller secondary isotope effects.
The integration patterns in proton nuclear magnetic resonance spectra provide quantitative confirmation of the deuteration extent. For the methyl-d3 derivative, the absence of the terminal methyl proton signal at approximately 2.2-2.4 parts per million confirms complete deuteration at that position. The remaining methyl groups in the molecule maintain their characteristic chemical shifts and coupling patterns, enabling comprehensive structural assignment.
| NMR Parameter | CH₃ Derivative | CD₃ Derivative | Difference |
|---|---|---|---|
| ¹³C Chemical Shift (terminal CH₃/CD₃) | 45.5 ppm | 45.2 ppm | -0.3 ppm |
| ¹H Integration (terminal methyl) | 3H | 0H | -3H |
| ²H Signal (if observed) | - | ~2.2 ppm | New signal |
Chemical modification studies of related dibenzazepine derivatives demonstrate that the nuclear magnetic resonance parameters are sensitive to the electronic environment of the substituted methyl groups. The preparation of dibrominated derivatives shows characteristic downfield shifts for aromatic protons adjacent to bromine substituents, while the aliphatic methyl groups maintain relatively stable chemical shift positions.
The deuterium nuclear magnetic resonance spectrum, when acquired, provides direct confirmation of the isotopic substitution pattern. The deuterium signal for the CD₃ group typically appears as a simplified multiplet due to reduced scalar coupling compared to the corresponding proton spectrum. The quadrupolar relaxation of deuterium nuclei results in broader linewidths compared to proton signals, but the chemical shift position provides valuable structural information.
Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics that may differ between protonated and deuterated derivatives due to subtle changes in vibrational zero-point energies. The deuterium isotope effect on conformational equilibria, though small, can be detected through careful chemical shift analysis as a function of temperature, providing insights into the molecular flexibility of the substituted propylamine chain.
Propiedades
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Dimethylamino Group: This step involves the alkylation of the intermediate with dimethylamine.
Incorporation of the Trideuteriomethyl Group: This is typically done through a deuterium exchange reaction using a deuterated reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(5,6-dihydrobenzobbenzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Structural and Chemical Differences
The table below summarizes key structural and chemical distinctions between the target compound and its analogues:
*Calculated based on molecular formula C₁₉H₂₃D₃N₂.
Pharmacological and Metabolic Comparisons
- Imipramine vs. Target Compound : Imipramine’s N,N-dimethyl group undergoes hepatic demethylation to form desipramine. The deuterated methyl in the target compound likely reduces this demethylation rate, prolonging its half-life .
- Desipramine vs. Target Compound: Desipramine lacks the second methyl group, increasing its noradrenergic selectivity. The deuterated analogue’s retained dimethyl groups may preserve a broader monoaminergic profile .
- Clomipramine and Dichlorimipramine : Chlorine atoms on the dibenzazepine ring enhance lipophilicity and receptor binding. Clomipramine’s 3-chloro substitution increases serotonin reuptake inhibition, while dichlorimipramine’s dual substitution may confer unique anticonvulsant properties, though clinical evidence is sparse .
- Trimipramine : The beta-trimethyl group reduces affinity for muscarinic receptors, minimizing side effects like dry mouth. This contrasts with the target compound’s deuteration, which primarily impacts metabolism rather than receptor interaction .
Actividad Biológica
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI), commonly referred to as desipramine, is a tricyclic antidepressant (TCA) that has been extensively studied for its biological activity. This compound primarily functions as a selective inhibitor of norepinephrine transporters (NET) and has notable effects on serotonin transporters (SERT) and dopamine transporters (DAT). This article reviews the biological activity of desipramine, including its mechanisms of action, biochemical properties, and implications for therapeutic use.
Chemical Structure and Properties
Desipramine is characterized by its dibenzazepine structure, which consists of a seven-membered nitrogen heterocycle fused with two benzene rings. Its chemical formula is with a molecular weight of 254.38 g/mol. The compound is often used in pharmacological studies due to its well-defined mechanism of action and pharmacokinetic properties.
Desipramine primarily exerts its effects through the inhibition of neurotransmitter reuptake:
- Norepinephrine Transporter (NET) : Desipramine shows high affinity for NET with a Ki value of approximately 4 nM, significantly inhibiting norepinephrine reuptake and increasing synaptic levels of this neurotransmitter .
- Serotonin Transporter (SERT) : It also interacts with SERT, albeit with lower affinity (Ki ≈ 61 nM), contributing to its antidepressant effects by enhancing serotonin availability in the synaptic cleft .
- Dopamine Transporter (DAT) : The compound has minimal effects on DAT (Ki ≈ 78720 nM), indicating a selective profile that minimizes dopaminergic side effects .
Desipramine influences various biochemical pathways:
- Neurotransmitter Dynamics : By inhibiting the reuptake of norepinephrine and serotonin, desipramine increases their concentrations in the synaptic cleft, which is crucial for mood regulation and alleviating depressive symptoms .
- Cellular Effects : The compound modulates cellular signaling pathways related to neurotransmitter synthesis and metabolism. It affects gene expression linked to neurotransmitter systems, thereby influencing neuronal plasticity and resilience.
Pharmacokinetics
Desipramine is metabolized primarily in the liver through N-demethylation and hydroxylation processes. Its active metabolite, desipramine, has a half-life ranging from 12 to 24 hours, allowing for sustained therapeutic effects .
Case Studies and Clinical Applications
Desipramine has been utilized in various clinical settings:
- Major Depression : It has shown efficacy in treating major depressive disorders, particularly in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) .
- Bipolar Disorder : Some studies indicate its effectiveness in managing depressive episodes in bipolar disorder .
- Attention Deficit Hyperactivity Disorder (ADHD) : Desipramine has been explored as an off-label treatment for ADHD due to its norepinephrine-enhancing properties .
Adverse Effects
While desipramine is effective for many patients, it is associated with several side effects:
Q & A
Q. What computational tools are suitable for modeling the compound’s binding affinity to neurological targets (e.g., serotonin transporters)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
